molecular formula C17H22O2 B13706812 6,8-Di-tert-butyl-2H-chromen-2-one

6,8-Di-tert-butyl-2H-chromen-2-one

Cat. No.: B13706812
M. Wt: 258.35 g/mol
InChI Key: OOGQCYXCKKNGMO-UHFFFAOYSA-N
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Description

6,8-Di-tert-butyl-2H-chromen-2-one is a synthetic organic compound belonging to the coumarin family. Coumarins are a class of benzopyrones, characterized by a fused benzene and α-pyrone ring structure. This compound is notable for its unique structural features, including the presence of two tert-butyl groups at the 6 and 8 positions on the chromen-2-one core. These structural modifications impart distinct chemical and physical properties, making it a subject of interest in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,8-Di-tert-butyl-2H-chromen-2-one typically involves the Pechmann condensation reaction. This method entails the condensation of phenols with β-keto esters in the presence of an acid catalyst. For this specific compound, the reaction involves the use of 2,6-di-tert-butylphenol and ethyl acetoacetate under acidic conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but often employs more efficient catalysts and optimized reaction conditions to enhance yield and purity. The use of solid acid catalysts, such as zeolites or ion-exchange resins, is common in industrial settings to facilitate the Pechmann condensation reaction .

Chemical Reactions Analysis

Types of Reactions: 6,8-Di-tert-butyl-2H-chromen-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 6,8-Di-tert-butyl-2H-chromen-2-one involves its interaction with various molecular targets and pathways. The compound’s biological effects are primarily mediated through its ability to modulate enzyme activity, interact with cellular receptors, and influence oxidative stress pathways. For instance, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative enzymes .

Comparison with Similar Compounds

  • 6,8-Di-tert-butyl-4-methylcoumarin
  • 6,8-Di-tert-butyl-3-(4-nitro-phen-yl)-2H-chromen-2-one
  • 8-tert-Butyl-4,6-dimethylchromen-2-one

Comparison: 6,8-Di-tert-butyl-2H-chromen-2-one stands out due to its unique tert-butyl substitutions at the 6 and 8 positions, which significantly influence its chemical reactivity and biological activity. Compared to its analogs, this compound exhibits enhanced stability and distinct biological properties, making it a valuable subject of study in various scientific disciplines .

Biological Activity

6,8-Di-tert-butyl-2H-chromen-2-one, a derivative of coumarin, has garnered attention in recent years due to its promising biological activities. This compound is characterized by the presence of two tert-butyl groups at positions 6 and 8 of the chromenone structure, which significantly influences its chemical properties and biological interactions.

The molecular formula of this compound is C15H18OC_{15}H_{18}O, with a molecular weight of approximately 230.3 g/mol. The chemical structure can be represented as follows:

Chemical Structure C15H18O\text{Chemical Structure }C_{15}H_{18}O

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound against various pathogens. For instance, in a study assessing its efficacy against Gram-positive and Gram-negative bacteria, the compound exhibited notable activity with inhibition zones ranging from 14 to 17 mm when tested against Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of this compound

PathogenInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli14
Klebsiella pneumonia16
Pseudomonas aeruginosa17

Antioxidant Activity

The antioxidant properties of this compound have also been investigated. It was found to scavenge free radicals effectively, indicating its potential use in preventing oxidative stress-related diseases. The antioxidant activity was measured using the DPPH assay, where it showed a significant reduction in DPPH radical concentration compared to control samples .

Anti-inflammatory Effects

In vitro studies have demonstrated that this compound can modulate inflammatory responses. It inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages, suggesting its potential application in treating inflammatory diseases .

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in inflammatory pathways.
  • Receptor Modulation : It exhibits selective binding affinity to certain receptors, which may explain its varied biological effects.

Case Studies

A notable case study involved the evaluation of the compound's effects on Chlamydia trachomatis. The study indicated that this coumarin derivative could significantly reduce chlamydial inclusion numbers in infected cells, showcasing its potential as an antimicrobial agent against intracellular pathogens .

Properties

Molecular Formula

C17H22O2

Molecular Weight

258.35 g/mol

IUPAC Name

6,8-ditert-butylchromen-2-one

InChI

InChI=1S/C17H22O2/c1-16(2,3)12-9-11-7-8-14(18)19-15(11)13(10-12)17(4,5)6/h7-10H,1-6H3

InChI Key

OOGQCYXCKKNGMO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C2C(=C1)C=CC(=O)O2)C(C)(C)C

Origin of Product

United States

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